

Spectroscopic Elucidation of N-methylphenazin-1-amine: A Predictive Technical Guide

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Compound of Interest

Compound Name: *N-methylphenazin-1-amine*

Cat. No.: *B1499562*

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Introduction

N-methylphenazin-1-amine is a heterocyclic aromatic amine belonging to the phenazine family. Phenazine derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. A thorough structural characterization is paramount for any drug development or research application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds.

This technical guide provides a predictive overview of the key spectroscopic data for **N-methylphenazin-1-amine**. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes data from closely related structural analogs and foundational spectroscopic principles to offer an in-depth, expert-reasoned forecast of its spectral characteristics. This approach serves as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate, identify, and interpret their own experimental findings.

Molecular Structure and Overview

To understand the spectroscopic data, we must first consider the structure of **N-methylphenazin-1-amine**. The molecule consists of a tricyclic phenazine core with a secondary methylamino substituent at the C1 position. This structure will dictate the electronic environments of each atom and the vibrational modes of the bonds, which are the basis for the predicted spectra.

Caption: Molecular structure of **N-methylphenazin-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a near-complete structural assignment can be made.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **N-methylphenazin-1-amine** is expected to show distinct signals for the aromatic protons on the phenazine core, the N-H proton, and the N-methyl protons. The electron-donating nature of the amino group will cause a general upfield shift (to lower ppm values) for the protons on its substituted ring, particularly at the ortho and para positions, compared to unsubstituted phenazine.

Table 1: Predicted ^1H NMR Data for **N-methylphenazin-1-amine** (in CDCl_3 , 500 MHz)

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
-8.2 - 8.0	Multiplet	2H	H-6, H-9	These protons are furthest from the electron-donating amino group and are expected to resonate at a downfield region typical for phenazine systems.
-7.8 - 7.6	Multiplet	3H	H-7, H-8, H-4	Complex multiplet arising from the remaining protons on the unsubstituted ring and the H-4 proton, which is ortho to a nitrogen and meta to the amino group.
-7.5	Doublet	1H	H-2	This proton is ortho to the amino group and is expected to be shifted upfield due to its electron-donating effect. Coupling to H-3 would

result in a doublet.

This proton is meta to the amino group and ortho to a ring nitrogen, leading to a complex shielding/deshielding effect, but likely shifted upfield relative to the unsubstituted ring.

~7.0

Doublet

1H

H-3

~4.5 - 5.5

Broad Singlet

1H

N-H

The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D₂O.

~3.1

Singlet

3H

N-CH₃

The methyl protons are adjacent to a nitrogen atom, resulting in a downfield shift compared to an alkyl C-H. As

there are no adjacent protons, it will appear as a singlet.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on all unique carbon environments in the molecule. The phenazine core will exhibit several signals in the aromatic region (120-150 ppm), with the carbon attached to the amino group (C-1) being significantly shielded (shifted upfield).

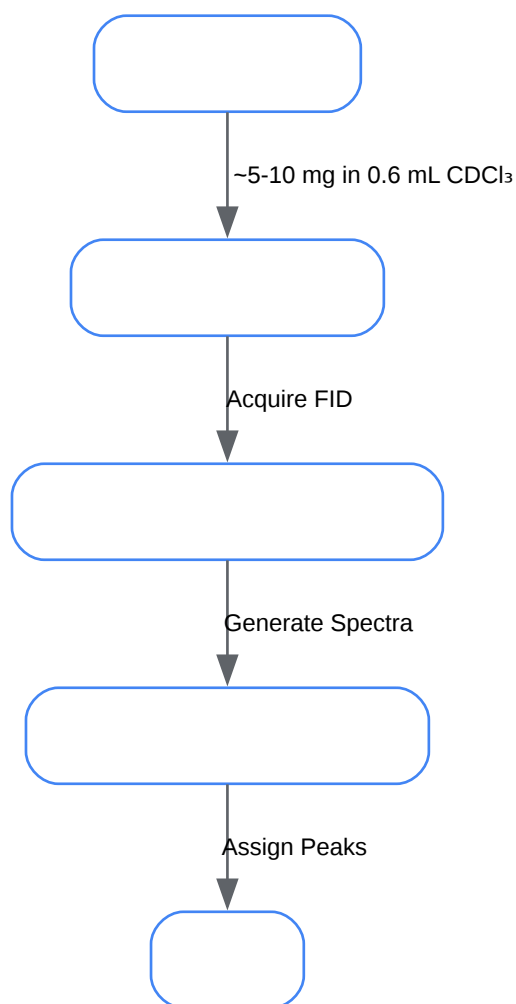
Table 2: Predicted ^{13}C NMR Data for **N-methylphenazin-1-amine** (in CDCl_3 , 125 MHz)

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~150	C-1	Directly attached to the strongly electron-donating amino group, this carbon is expected to be significantly shielded compared to other quaternary carbons in the phenazine system.
~143 - 140	C-4a, C-5a, C-9a, C-10a	Quaternary carbons of the phenazine core. Their exact shifts will be influenced by the substituent.
~135 - 125	C-2, C-3, C-4, C-6, C-7, C-8, C-9	Aromatic CH carbons. The carbons on the substituted ring (C-2, C-3, C-4) will have their chemical shifts modulated by the amino group, while the others will be similar to unsubstituted phenazine.
~31	N-CH ₃	The methyl carbon attached to nitrogen will appear in the aliphatic region, deshielded by the electronegative nitrogen atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR ensures reproducibility and accuracy.

Workflow: NMR Analysis



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Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **N-methylphenazin-1-amine** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
 - Causality: CDCl_3 is a common, relatively non-polar solvent that should readily dissolve the analyte. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C . A relaxation delay of 2 seconds is appropriate.
- 2D NMR (for validation): To unambiguously assign protons and carbons, acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.
- Analysis: Integrate the ^1H NMR signals. Correlate the signals using the 2D spectra to confirm assignments made in Tables 1 and 2.

Infrared (IR) Spectroscopy

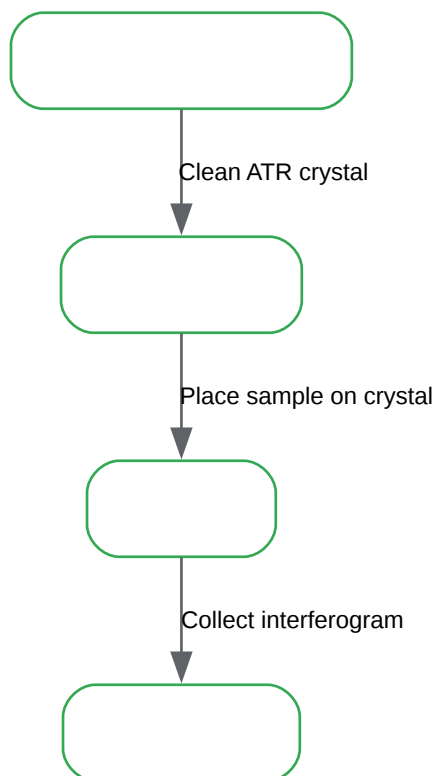
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for identifying the presence of key bonds, such as the N-H bond of the secondary amine and the aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for **N-methylphenazin-1-amine**

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3400	Medium, Sharp	N-H Stretch	This is characteristic of a secondary aromatic amine.[1][2] The band is typically sharper and weaker than an O-H stretch. [3]
~3050	Weak-Medium	Aromatic C-H Stretch	Typical for C-H bonds on an aromatic ring.
~2920	Weak	Aliphatic C-H Stretch	Corresponds to the stretching vibration of the C-H bonds in the methyl group.
~1620, ~1515	Medium-Strong	Aromatic C=C & C=N Stretch	These absorptions are characteristic of the phenazine ring system.
~1330	Strong	Aromatic C-N Stretch	The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region for aromatic amines.[3]
~830, ~760	Strong	C-H Out-of-plane Bend	These bands are characteristic of the substitution pattern on the aromatic rings.

Experimental Protocol: IR Data Acquisition

Workflow: IR Analysis



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Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Protocol:

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- **Background Scan:** Acquire a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (H_2O , CO_2) and will be automatically subtracted from the sample spectrum.
 - **Causality:** This step is crucial to ensure that atmospheric absorptions do not interfere with the sample spectrum, providing a clean baseline.

- **Sample Analysis:** Place a small amount (1-2 mg) of the solid **N-methylphenazin-1-amine** sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Analysis:** Label the significant peaks in the resulting spectrum and compare them to the predicted values in Table 3 to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structural insights.

Predicted Mass Spectrum Data

For **N-methylphenazin-1-amine** ($\text{C}_{13}\text{H}_{11}\text{N}_3$), the exact mass is 209.0953 g/mol .

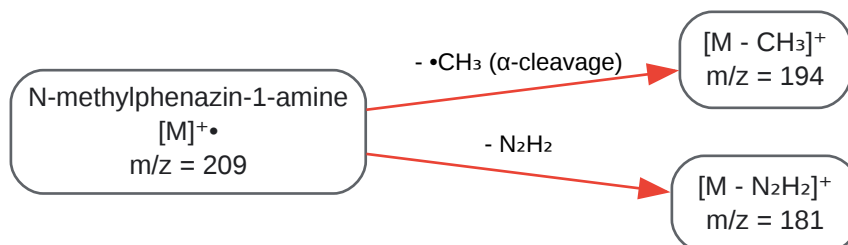
- **Molecular Ion ($\text{M}^{+\bullet}$):** According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at $m/z = 209$. This peak should be relatively intense due to the stability of the aromatic system.
- **Key Fragmentation:** The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[4][5]

Table 4: Predicted Key Fragments in the EI-MS of **N-methylphenazin-1-amine**

Predicted m/z	Ion Structure/Formula	Fragmentation Pathway
209	$[C_{13}H_{11}N_3]^+\bullet$	Molecular Ion ($M^+\bullet$)
194	$[M - CH_3]^+$	Loss of the methyl group via alpha-cleavage. This is expected to be a major fragment.
181	$[M - N_2H_2]^+$	Loss of diazene from the phenazine core, a common fragmentation for phenazines.
167	$[C_{12}H_7N]^+\bullet$	Loss of HCN from the $[M - CH_3]^+$ fragment.

Predicted Fragmentation Pathway

The fragmentation can be visualized as follows:

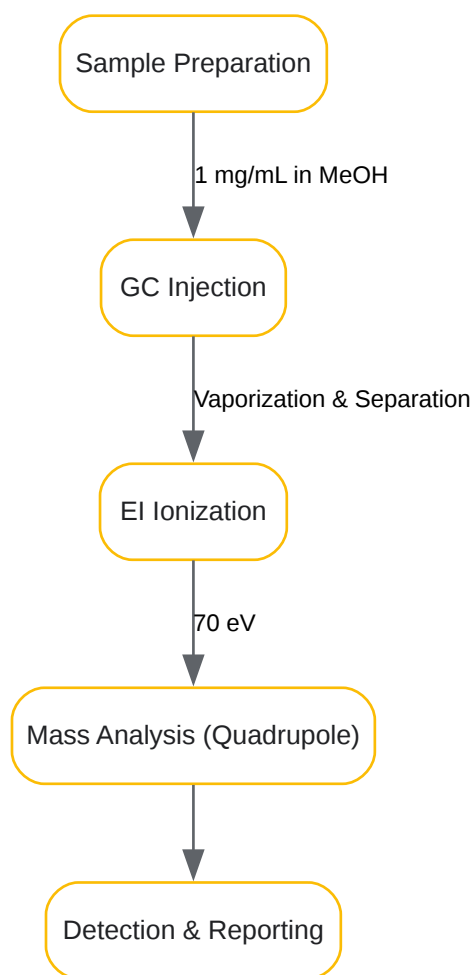


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Caption: Predicted major fragmentation pathways for **N-methylphenazin-1-amine**.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow: GC-MS Analysis



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Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- GC Separation: Inject 1 μL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.
 - Causality: The GC step ensures that the analyzed sample is pure, separating it from any residual solvents or impurities before it enters the mass spectrometer.

- Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard for creating reproducible fragmentation patterns and for comparison with library spectra.
- Mass Analysis: Scan a mass range that encompasses the expected molecular ion and fragments, for example, m/z 40-400.
- Data Analysis: Identify the molecular ion peak at m/z 209. Analyze the fragmentation pattern and compare it to the predicted fragments in Table 4 and the proposed pathway.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of **N-methylphenazin-1-amine**. The forecasted NMR, IR, and MS data, grounded in established principles and data from analogous structures, offer researchers a reliable baseline for interpreting their own experimental results. The detailed, self-validating protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible data. By leveraging this guide, scientists in drug discovery and materials science can confidently characterize **N-methylphenazin-1-amine**, accelerating their research and development efforts.

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